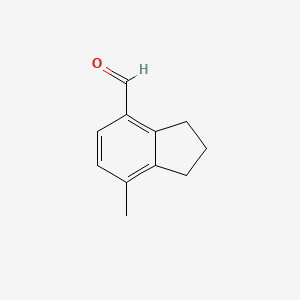![molecular formula C14H15NO2S B7463514 2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine, commonly referred to as DMS-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
DMS-1 has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that DMS-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, DMS-1 has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, DMS-1 has been used as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of DMS-1 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. DMS-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMS-1 has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMS-1 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DMS-1 can inhibit the growth of tumors in animal models. DMS-1 has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMS-1 in lab experiments is its high purity and stability. DMS-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMS-1 is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research on DMS-1. One area of interest is the development of novel anticancer drugs based on the structure of DMS-1. Another area of interest is the synthesis of new materials with unique properties using DMS-1 as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMS-1 and its potential applications in other fields of scientific research.
In conclusion, DMS-1 is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of DMS-1 involves the reaction of 2-chloropyridine with 3,4-dimethylbenzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMS-1 as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-7-13(9-12(11)2)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBLGPSVXDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
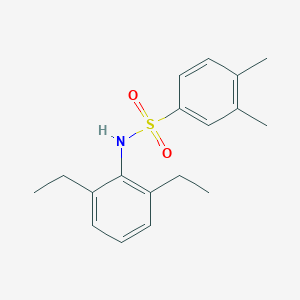

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
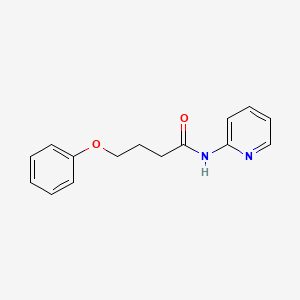
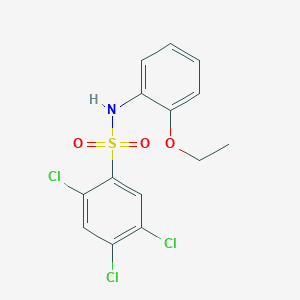
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
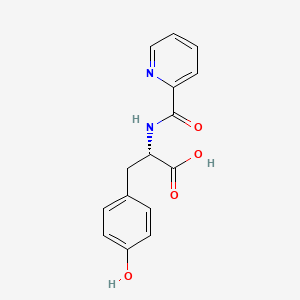
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
